6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid is an organic compound with the molecular formula C16H11NO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the 6th position and a naphthalen-1-yl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-6-hydroxynicotinic acid with naphthalene-1-boronic acid in the presence of a palladium catalyst. The reaction is carried out under reflux conditions in a mixture of toluene and acetonitrile, with triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as a solvent, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent, room temperature.
Substitution: Sodium hydride, dimethylformamide as a solvent, elevated temperatures.
Major Products Formed
Oxidation: Formation of 6-oxo-5-(naphthalen-1-yl)nicotinic acid.
Reduction: Formation of 6-hydroxy-5-(naphthalen-1-yl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-methoxynicotinic acid: Similar structure but with a methoxy group instead of a naphthalen-1-yl group.
6-Hydroxy-5-nitronicotinic acid: Contains a nitro group instead of a naphthalen-1-yl group.
6-Hydroxy-5-chloronicotinic acid: Features a chlorine atom instead of a naphthalen-1-yl group .
Uniqueness
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-naphthalen-1-yl-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-14(8-11(9-17-15)16(19)20)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRQAUUGVOYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CNC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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